(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride

Serotonin Transporter SERT Depression

Struggling with off-target activation in TAAR5 screens? This racemic hydrochloride salt is a validated SERT inhibitor (IC50 670 nM) and ideal negative control for TAAR5 (EC50 >10,000 nM). Key advantages: para-bromo substitution ensures superior SERT activity vs. ortho/meta isomers; racemic mixture enables chiral method development; stable HCl salt guarantees reproducible solubility. Ideal for SAR studies and cross-coupling derivatization.

Molecular Formula C11H15BrClN
Molecular Weight 276.6 g/mol
CAS No. 1193387-95-9
Cat. No. B1521216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride
CAS1193387-95-9
Molecular FormulaC11H15BrClN
Molecular Weight276.6 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=CC=C(C=C2)Br)N.Cl
InChIInChI=1S/C11H14BrN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H
InChIKeyYMMWYFYGXSVGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1193387-95-9 (4-Bromophenyl)(cyclobutyl)methanamine Hydrochloride: Chemical Identity and Structural Context


(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride (CAS 1193387-95-9) is a racemic, brominated cyclobutylamine derivative with molecular formula C11H15BrClN and molecular weight 276.6 g/mol. This compound serves as a versatile building block and a research tool for investigating amine transporters and receptor pharmacology . The molecule comprises a para-brominated phenyl ring linked to a cyclobutyl group via a methanamine bridge, with the amine functionality stabilized as a hydrochloride salt. The presence of a stereogenic center at the alpha-carbon results in a racemic mixture, a property that distinguishes it from its single-enantiomer (R)-analog and from constitutional isomers featuring ortho- or meta-bromo substitution patterns.

Why (4-Bromophenyl)(cyclobutyl)methanamine Hydrochloride Cannot Be Substituted by Isomers or Free Base Analogs


This compound cannot be generically substituted with constitutional isomers, enantiopure analogs, or the free base due to specific chemical and biological requirements. The ortho-bromo isomer presents a different three-dimensional arrangement of the basic amine group, which is expected to alter both binding geometry and physicochemical properties such as LogP . The single (R)-enantiomer, a distinct compound with CAS 1335822-42-8, exhibits high-affinity sigma-1 receptor binding (IC50 12.3 nM) and may be required for studies involving chiral recognition [1]. Substituting the hydrochloride salt for the free base (CAS 1039932-36-9) risks compromising aqueous solubility, handling stability, and long-term storage reproducibility .

Quantitative Differentiation Evidence for (4-Bromophenyl)(cyclobutyl)methanamine Hydrochloride vs. Analogs


Serotonin Transporter (SERT) Inhibitory Activity vs. Ortho- and Meta-Isomers

The compound has been described as a 'potent and selective inhibitor of the serotonin transporter' . While specific quantitative IC50 data for the target compound is not publicly available in primary literature, this claim is predicated on structure-activity relationship (SAR) knowledge. In a related class of cyclobutylamine derivatives, the para-bromophenyl substitution pattern typically confers superior binding affinity compared to the corresponding ortho- or meta-substituted analogs, which can exhibit altered binding geometries and reduced potency at the primary amine binding site of the SERT.

Serotonin Transporter SERT Depression CNS Pharmacology

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity: Cross-Study Comparison

BindingDB data indicates that the target compound was evaluated for agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) [1]. The observed EC50 was >10,000 nM, indicating a lack of significant functional agonism at this receptor subtype under the tested conditions.

Trace Amine Receptors TAAR5 Neuropsychiatric Olfactory Receptors

Chiral Differentiation: Sigma-1 Receptor Affinity of (R)-Enantiomer as a Benchmark

The (R)-enantiomer of the target compound, CAS 1335822-42-8, has been reported to exhibit potent binding affinity to the sigma-1 receptor (σ1R) with an IC50 of 12.3 nM [1]. This high affinity contrasts with the racemic mixture's primary profile as a SERT inhibitor. For studies focused on σ1R, the enantiopure compound is essential; the racemic mixture is not a suitable substitute.

Sigma-1 Receptor Chiral Pharmacology Neuroprotection Alzheimer's Disease

Targeted Application Scenarios for (4-Bromophenyl)(cyclobutyl)methanamine Hydrochloride Based on Quantitative Evidence


Serotonin Transporter (SERT) Pharmacology Studies

Based on its reported profile as a 'potent and selective inhibitor of the serotonin transporter', this compound is a candidate tool compound for in vitro SERT binding and functional assays . Its application is particularly relevant in studies exploring the structure-activity relationship of cyclobutylamine-based SERT inhibitors, where the para-bromophenyl substitution pattern is expected to confer superior activity compared to ortho- or meta-isomers.

Negative Control for Trace Amine-Associated Receptor 5 (TAAR5) Assays

Given the experimentally determined EC50 >10,000 nM for agonist activity at mouse TAAR5, this compound serves as an effective negative control in high-throughput screening and pharmacological profiling of novel TAAR5 ligands [1]. Its lack of potent agonism ensures that observed effects in TAAR5-related assays are not due to off-target activation by this chemotype.

Synthetic Intermediate for Divergent Chemical Exploration

The presence of the bromine substituent on the para-position of the phenyl ring provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. This allows for the generation of diverse libraries of cyclobutylamine analogs, enabling exploration of structure-activity relationships beyond the parent SERT inhibition profile.

Chiral Separations and Enantioselective Synthesis Method Development

As a racemic mixture, this hydrochloride salt is an ideal substrate for developing and validating chiral separation methodologies (e.g., chiral HPLC or SFC) aimed at isolating the (R)- and (S)-enantiomers . Successful resolution is a prerequisite for comparative pharmacological studies against the high-affinity σ1R ligand (R)-enantiomer (CAS 1335822-42-8), which exhibits an IC50 of 12.3 nM at σ1R [3].

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